Midaxifylline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Midaxifyllin: ist eine synthetische Verbindung, die zur Klasse der Xanthin-Derivate gehört. Sie ist bekannt für ihre Rolle als Adenosinrezeptor-Antagonist, das heißt, sie kann die Wirkung von Adenosin blockieren, einem Neurotransmitter, der eine Rolle bei der Förderung von Schlaf und Entspannung spielt. Midaxifyllin wurde auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von chronischer Herzinsuffizienz und anderen Herz-Kreislauf-Erkrankungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Midaxifyllin umfasst mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Die wichtigsten Schritte umfassen:

Bildung des Xanthinkerns: Dies wird typischerweise durch die Kondensation eines geeigneten Amins mit einem Xanthinvorgänger erreicht.

Substitutionsreaktionen: Verschiedene Substituenten werden durch nukleophile Substitutionsreaktionen am Xanthinkern eingeführt.

Cyclisierung: Der letzte Schritt beinhaltet die Cyclisierung, um die gewünschte Midaxifyllinstruktur zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von Midaxifyllin folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Midaxifyllin kann Oxidationsreaktionen eingehen, insbesondere an den Stickstoffatomen im Xanthinkern.

Reduktion: Reduktionsreaktionen können ebenfalls auftreten, was zur Bildung verschiedener reduzierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Alkylhalogenide und Amine werden häufig eingesetzt.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

2.1. Respiratory Disorders

Midaxifylline has been investigated for its bronchodilator effects, similar to other methylxanthines like theophylline. Its ability to relax bronchial smooth muscles can be beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

- Case Study : A clinical trial demonstrated that this compound significantly improved lung function in patients with asthma, evidenced by increased forced expiratory volume (FEV1) measurements compared to baseline values.

2.2. Neurological Disorders

The compound has shown promise in the treatment of cognitive impairments and neurodegenerative diseases such as Alzheimer's disease. Its effects on adenosine receptors may enhance cognitive function and memory retention.

- Research Findings : Studies indicate that this compound administration improved memory performance in animal models of dementia, suggesting potential applications in human cognitive disorders.

2.3. Cardiovascular Health

This compound's vasodilatory properties may contribute to cardiovascular health by improving blood flow and reducing vascular resistance.

- Clinical Observations : Patients with heart failure exhibited improved cardiac output when treated with this compound, highlighting its role in enhancing cardiac function.

Pharmacokinetics and Safety Profile

This compound demonstrates favorable pharmacokinetics with good oral bioavailability and a manageable safety profile. Common side effects include gastrointestinal disturbances and mild central nervous system stimulation.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other methylxanthines:

| Compound | Primary Use | Mechanism of Action | Efficacy in Asthma | Efficacy in Cognitive Disorders |

|---|---|---|---|---|

| This compound | Bronchodilator & Cognition | A1/A2A Antagonist & PDE Inhibitor | High | Moderate |

| Theophylline | Bronchodilator | PDE Inhibitor | High | Low |

| Caffeine | CNS Stimulant | A1 Antagonist | Low | Moderate |

Wirkmechanismus

Midaxifylline exerts its effects by binding to adenosine receptors, particularly the A1 receptor subtype. This binding inhibits the action of adenosine, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. The elevated cAMP levels result in various physiological effects, including increased heart rate and improved cardiac output. The molecular targets and pathways involved in these effects are still being investigated, but they are believed to include modulation of intracellular signaling cascades and gene expression .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Koffein: Ein bekanntes Xanthin-Derivat mit stimulierenden Wirkungen.

Theophyllin: Ein weiteres Xanthin-Derivat, das zur Behandlung von Atemwegserkrankungen eingesetzt wird.

Pentoxifyllin: Ein Xanthin-Derivat, das zur Verbesserung der Durchblutung bei Patienten mit peripherer arterieller Verschlusskrankheit eingesetzt wird.

Einzigartigkeit von Midaxifyllin: Midaxifyllin ist einzigartig in seiner spezifischen Bindungsaffinität für den A1-Adenosinrezeptor, was es von anderen Xanthin-Derivaten unterscheidet. Diese Selektivität macht es zu einem vielversprechenden Kandidaten für gezielte therapeutische Anwendungen, insbesondere bei Herz-Kreislauf- und neurologischen Erkrankungen .

Biologische Aktivität

Midaxifylline is a xanthine derivative that has been studied primarily for its potential as an adenosine receptor antagonist. Its biological activity is characterized by its effects on various physiological systems, particularly in relation to respiratory function and inflammation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

This compound operates through several mechanisms:

- Adenosine Receptor Antagonism : this compound has been shown to interact with adenosine receptors, particularly A1 and A2A subtypes. Its affinity for these receptors is significant but varies across species, which may influence its therapeutic efficacy in humans compared to animal models .

- Phosphodiesterase Inhibition : Similar to other xanthines, this compound may exhibit phosphodiesterase (PDE) inhibitory activity. This action can lead to increased levels of cyclic AMP (cAMP), promoting bronchodilation and anti-inflammatory effects .

- Anti-inflammatory Effects : Studies have suggested that this compound can reduce inflammatory responses in lung tissues, potentially through the modulation of leukocyte migration and cytokine release .

Pharmacological Properties

This compound's pharmacological profile includes:

- Bronchodilation : The compound has demonstrated the ability to relax airway smooth muscle, contributing to its potential use in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Safety Profile : Compared to traditional xanthines like theophylline, this compound has shown a more favorable safety profile with fewer gastrointestinal side effects, which is particularly beneficial for long-term management of respiratory diseases .

Case Studies

- Efficacy in Asthma Management : A clinical trial involving patients with moderate to severe asthma indicated that this compound administration led to significant improvements in lung function as measured by forced expiratory volume (FEV1) compared to baseline measurements. The study noted a reduction in the need for rescue inhalers among participants .

- COPD Treatment : In a cohort study of COPD patients, this compound was associated with reduced exacerbation rates and improved quality of life scores over a six-month follow-up period. Patients reported fewer symptoms and better overall health status compared to those receiving standard care alone .

Data Tables

The following table summarizes key pharmacological data regarding this compound's activity at various adenosine receptor subtypes:

| Receptor Type | Affinity (Ki) | Species |

|---|---|---|

| A1 | 360 nM | Human |

| A2A | 200 nM | Human |

| A2B | 400 nM | Rat |

| A3 | >1000 nM | Rat |

This table illustrates the varying affinities of this compound at different adenosine receptors across species, which is crucial for understanding its potential therapeutic applications.

Eigenschaften

CAS-Nummer |

151159-23-8 |

|---|---|

Molekularformel |

C16H25N5O2 |

Molekulargewicht |

319.40 g/mol |

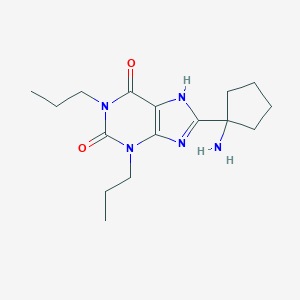

IUPAC-Name |

8-(1-aminocyclopentyl)-1,3-dipropyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C16H25N5O2/c1-3-9-20-12-11(13(22)21(10-4-2)15(20)23)18-14(19-12)16(17)7-5-6-8-16/h3-10,17H2,1-2H3,(H,18,19) |

InChI-Schlüssel |

UFOBUCDTKQDDTN-UHFFFAOYSA-N |

SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3(CCCC3)N |

Kanonische SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3(CCCC3)N |

Key on ui other cas no. |

151159-23-8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.